molecular formula C22H31NO3 B2616895 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide CAS No. 1797185-17-1

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide

Cat. No.: B2616895
CAS No.: 1797185-17-1
M. Wt: 357.494
InChI Key: GYVTUFOKQAZDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is a synthetic organic compound characterized by its unique structural features It consists of an ethoxyphenyl group attached to an acetamide moiety, which is further linked to a methoxyadamantane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide typically involves multiple steps:

  • Formation of the Ethoxyphenyl Intermediate

      Starting Material: 4-ethoxyphenol.

      Reaction: Alkylation with ethyl bromide in the presence of a base like potassium carbonate to form 4-ethoxyphenyl ether.

  • Preparation of the Methoxyadamantane Intermediate

      Starting Material: Adamantane.

      Reaction: Methoxylation using methanol and a strong acid catalyst like sulfuric acid to yield 2-methoxyadamantane.

  • Coupling Reaction

      Intermediate: 4-ethoxyphenyl ether and 2-methoxyadamantane.

      Reaction: Acylation using acetic anhydride and a catalyst such as pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques like crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or neutral conditions.

      Products: Oxidation of the ethoxy group to form a carboxylic acid derivative.

  • Reduction

      Reagents: Lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents like ether.

      Products: Reduction of the acetamide group to form an amine derivative.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride.

      Conditions: Performed under reflux conditions.

      Products: Substitution of the ethoxy group with a halogen to form a halogenated derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating Agents: Thionyl chloride, phosphorus tribromide.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(4-ethoxyphenyl)-N-[(2-hydroxyadamantan-2-yl)methyl]acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

2-(4-ethoxyphenyl)-N-[(2-methoxyadamantan-2-yl)methyl]acetamide is unique due to the combination of its ethoxyphenyl and methoxyadamantane groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(2-methoxy-2-adamantyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3/c1-3-26-20-6-4-15(5-7-20)13-21(24)23-14-22(25-2)18-9-16-8-17(11-18)12-19(22)10-16/h4-7,16-19H,3,8-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVTUFOKQAZDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.